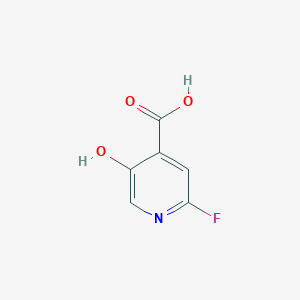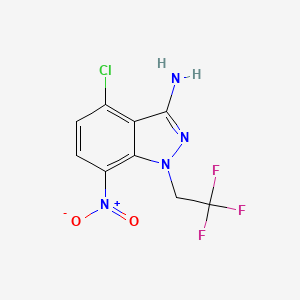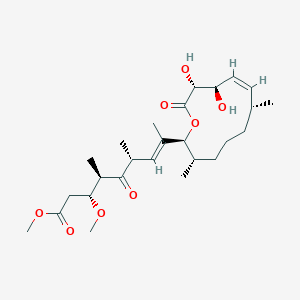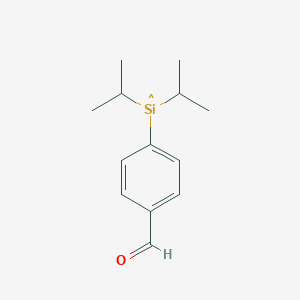
4-(Diisopropylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diisopropylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a diisopropylsilyl group at the para position. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 4-(Diisopropylsilyl)benzoic acid.
Reduction: 4-(Diisopropylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the diisopropylsilyl group.
4-(Trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of diisopropylsilyl.
4-(Tert-butyldimethylsilyl)benzaldehyde: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-(Diisopropylsilyl)benzaldehyde is unique due to the presence of the diisopropylsilyl group, which provides distinct steric and electronic effects compared to other silyl-substituted benzaldehydes.
Propriétés
Formule moléculaire |
C13H19OSi |
|---|---|
Poids moléculaire |
219.37 g/mol |
InChI |
InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |
Clé InChI |
KWUTUYCLBAGJBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
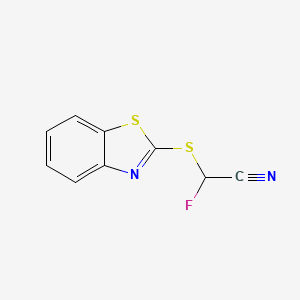


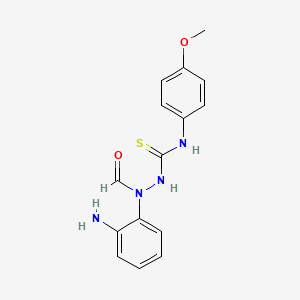
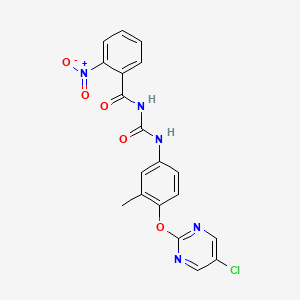
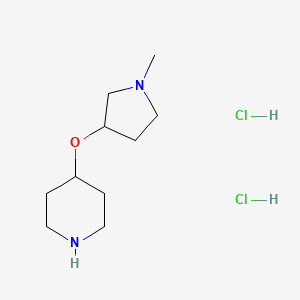

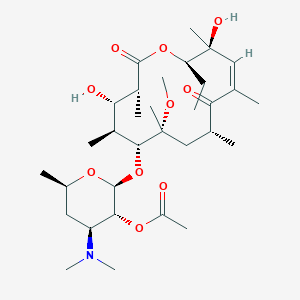
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

